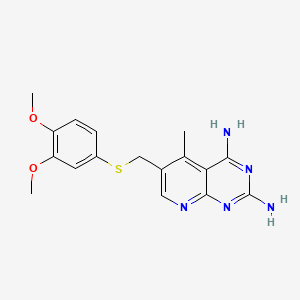

2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3,4-dimethoxyphenylthio)methyl), 0.9 hydrate

Beschreibung

2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin, 6-((3,4-Dimethoxyphenylthio)methyl), 0,9 Hydrat ist eine Verbindung, die zur Klasse der Pyrido[2,3-d]pyrimidine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bekannt. Die einzigartige Struktur dieser Verbindung, die ein Pyridopyrimidinringsystem mit drei Stickstoffatomen umfasst, macht sie zu einem interessanten Thema für wissenschaftliche Forschung und industrielle Anwendungen .

Eigenschaften

CAS-Nummer |

174654-93-4 |

|---|---|

Molekularformel |

C17H19N5O2S |

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

6-[(3,4-dimethoxyphenyl)sulfanylmethyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C17H19N5O2S/c1-9-10(7-20-16-14(9)15(18)21-17(19)22-16)8-25-11-4-5-12(23-2)13(6-11)24-3/h4-7H,8H2,1-3H3,(H4,18,19,20,21,22) |

InChI-Schlüssel |

XQDLKIMOHMTKTI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=NC(=NC2=NC=C1CSC3=CC(=C(C=C3)OC)OC)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-Derivate durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.

Reduktion: Reduktion von Nitrogruppen zu Aminen.

Substitution: Nucleophile Substitutionsreaktionen am Pyrimidinring.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wie Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid.

Nucleophile: Wie Amine und Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können nucleophile Substitutionsreaktionen verschiedene substituierte Pyridopyrimidine mit potenziellen biologischen Aktivitäten ergeben.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Zwischenprodukte bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht auf ihre Wechselwirkungen mit biologischen Makromolekülen.

Industrie: Genutzt bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von 2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-Derivaten beinhaltet die Inhibition der Dihydrofolat-Reduktase, einem Enzym, das für die Synthese von Tetrahydrofolat entscheidend ist. Diese Inhibition stört die Synthese von Nukleotiden, was zur Unterdrückung der Zellproliferation führt. Die molekularen Ziele umfassen das aktive Zentrum der Dihydrofolat-Reduktase, an dem die Verbindung bindet und das Enzym daran hindert, seine Reaktion zu katalysieren.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine derivatives undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as sodium borohydride.

Nucleophiles: Such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridopyrimidines with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as intermediates in the synthesis of complex organic molecules.

Biology: Studied for their interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,4-diamino-5-methylpyrido(2,3-d)pyrimidine derivatives involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of cell proliferation. The molecular targets include the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme from catalyzing its reaction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Pyrido[2,3-d]pyrimidin-Derivate wie:

- 2,4-Diamino-6-(2,5-Dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidin .

- 2,4-Diamino-6-[N-(3’,5’-Dimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidin .

Einzigartigkeit

Die Einzigartigkeit von 2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin, 6-((3,4-Dimethoxyphenylthio)methyl), 0,9 Hydrat liegt in seinem spezifischen Substitutionsmuster und dem Vorhandensein der Dimethoxyphenylthio-Gruppe. Dieses Strukturmerkmal kann unterschiedliche biologische Aktivitäten und Wechselwirkungen mit molekularen Zielen verleihen, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.